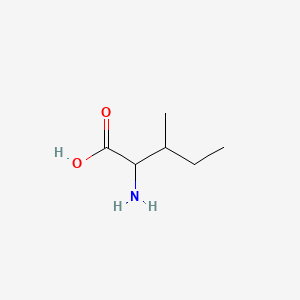
1-(2,6-dichlorophenyl)-2,2,2-trifluoroethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-dichlorophenyl)-2,2,2-trifluoroethan-1-one, also known as DCPTTFE, is a fluorinated organic compound with a wide range of applications in scientific research. DCPTTFE has been studied extensively for its unique properties such as its high solubility in organic solvents, its low volatility, and its low toxicity. DCPTTFE has a wide range of applications in the fields of chemistry, biochemistry, and medicine, and has been used in a variety of research studies.
Aplicaciones Científicas De Investigación
- Antibacterial and Antifungal Activity DCBH exhibits antibacterial and antifungal properties. Researchers have explored its potential as an antimicrobial agent, making it valuable for combating infections caused by bacteria and fungi.
- Antiparasitic Properties Investigations suggest that DCBH may have antiparasitic effects. Its activity against parasites could be relevant in developing treatments for parasitic diseases.
- Cell Biology and Biochemistry Inhibition of Glycogen Phosphorylase: DCBH inhibits the enzyme glycogen phosphorylase, which plays a crucial role in glycogenolysis (the breakdown of glycogen into glucose for energy production). This property suggests potential applications in regulating blood sugar levels. Induction of Autophagy: Autophagy is a cellular process that degrades and recycles damaged or unwanted cellular components. DCBH has been shown to induce autophagy in cancer cells, potentially leading to cell death.
- Cancer Research Growth Suppression in Cancer Cells: DCBH suppresses the growth of various cancer cell lines, including hepatocellular carcinoma (liver cancer), breast cancer, and colon cancer cells. Induction of Apoptosis (Programmed Cell Death): DCBH induces apoptosis in cancer cells, making it a candidate for anti-cancer therapies.
- Neurodegenerative Diseases Preliminary studies suggest that DCBH may have neuroprotective effects. Researchers are exploring its potential in diseases like Alzheimer’s and Parkinson’s.
Keep in mind that while DCBH shows promise, further research is needed to fully understand its mechanisms and clinical applications. If you need more detailed information on any specific aspect, feel free to ask
Mecanismo De Acción
Target of Action
A structurally similar compound, diclofenac, targets theMitogen-activated protein kinase 14 . This enzyme plays a crucial role in cellular processes such as inflammation and cell growth .
Mode of Action
Diclofenac, a related compound, inhibits cyclooxygenase-1 and -2, the enzymes responsible for the production of prostaglandins . Prostaglandins contribute to inflammation and pain signaling .
Biochemical Pathways
Diclofenac, a related compound, affects theprostaglandin synthesis pathway by inhibiting the cyclooxygenase enzymes . This results in decreased production of prostaglandins, which are involved in inflammation and pain signaling .
Result of Action
Diclofenac, a related compound, is known to decrease pge2 levels, cox-2 expression, and cellular influx into the peritoneal cavity induced by carrageenan treatment .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2,6-dichlorophenyl)-2,2,2-trifluoroethan-1-one involves the reaction of 2,6-dichlorobenzoyl chloride with 1,1,1-trifluoroacetone in the presence of a base.", "Starting Materials": [ "2,6-dichlorobenzoyl chloride", "1,1,1-trifluoroacetone", "Base (such as triethylamine or pyridine)", "Solvent (such as dichloromethane or chloroform)" ], "Reaction": [ "Step 1: Dissolve 2,6-dichlorobenzoyl chloride in a dry solvent such as dichloromethane or chloroform.", "Step 2: Add a base such as triethylamine or pyridine to the solution.", "Step 3: Slowly add 1,1,1-trifluoroacetone to the solution while stirring.", "Step 4: Allow the reaction mixture to stir at room temperature for several hours.", "Step 5: Extract the product with a suitable solvent such as ethyl acetate or dichloromethane.", "Step 6: Purify the product by recrystallization or column chromatography." ] } | |
Número CAS |
886510-06-1 |
Nombre del producto |
1-(2,6-dichlorophenyl)-2,2,2-trifluoroethan-1-one |
Fórmula molecular |
C8H3Cl2F3O |
Peso molecular |
243 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



